molecular formula C13H15NO2 B1622889 2-(Diethylamino)-4H-chromen-4-one CAS No. 64965-01-1

2-(Diethylamino)-4H-chromen-4-one

Cat. No.: B1622889
CAS No.: 64965-01-1
M. Wt: 217.26 g/mol
InChI Key: YROQGDCTFDQWPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Diethylamino)-4H-chromen-4-one is a chemical compound with the molecular formula C13H15NO2 and a molecular weight of 217.26 . This compound belongs to the benzopyran family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diethylamino)-4H-chromen-4-one typically involves the reaction of 4H-1-benzopyran-4-one with diethylamine under specific conditions. One common method involves the use of a solvent such as ethanol, with the reaction mixture being heated under reflux .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-(Diethylamino)-4H-chromen-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives .

Scientific Research Applications

2-(Diethylamino)-4H-chromen-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Diethylamino)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: The presence of the diethylamino group in 2-(Diethylamino)-4H-chromen-4-one imparts unique chemical and biological properties, making it distinct from its analogs. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets .

Properties

CAS No.

64965-01-1

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

2-(diethylamino)chromen-4-one

InChI

InChI=1S/C13H15NO2/c1-3-14(4-2)13-9-11(15)10-7-5-6-8-12(10)16-13/h5-9H,3-4H2,1-2H3

InChI Key

YROQGDCTFDQWPP-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC(=O)C2=CC=CC=C2O1

Canonical SMILES

CCN(CC)C1=CC(=O)C2=CC=CC=C2O1

64965-01-1

Origin of Product

United States

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